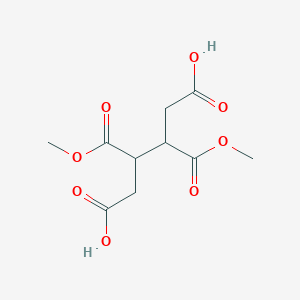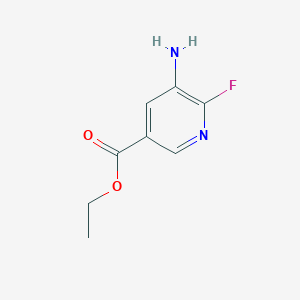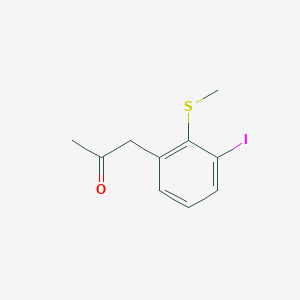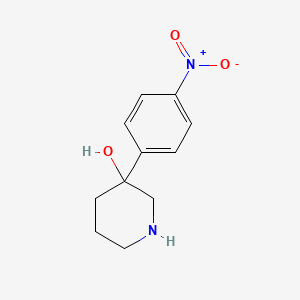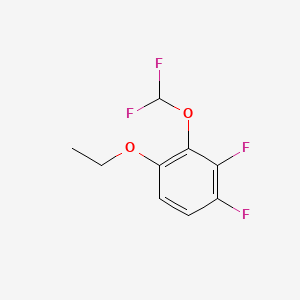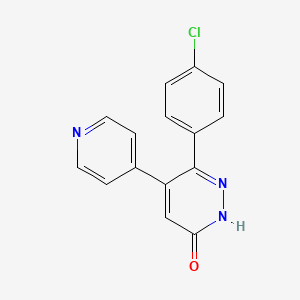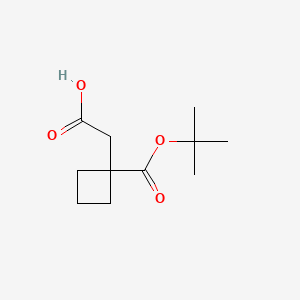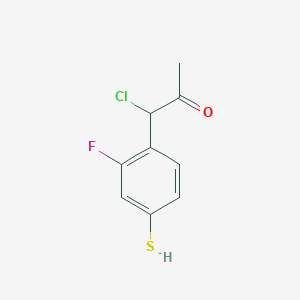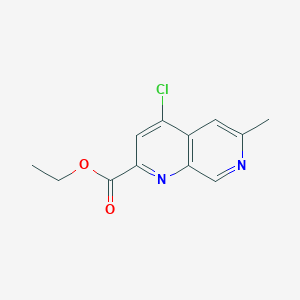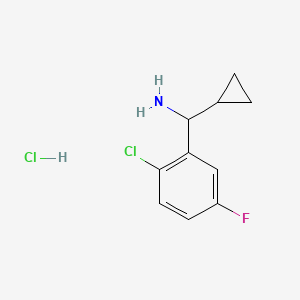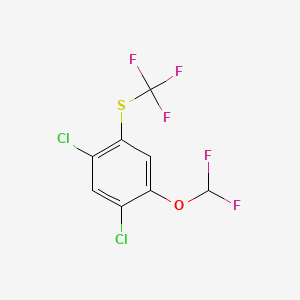
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS. It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and functional groups (methoxy and trifluoromethylthio) attached to a benzene ring
準備方法
The synthesis of 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler aromatic compounds. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction pathway and conditions.
科学的研究の応用
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological pathways and processes .
類似化合物との比較
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties.
特性
CAS番号 |
1803834-16-3 |
|---|---|
分子式 |
C8H3Cl2F5OS |
分子量 |
313.07 g/mol |
IUPAC名 |
1,5-dichloro-2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H |
InChIキー |
NSXPBLZUYBIZPV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1SC(F)(F)F)Cl)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)
